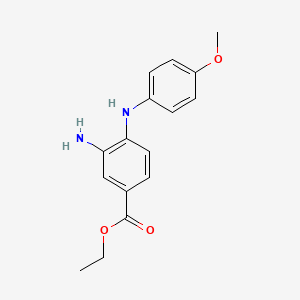

Ethyl 3-amino-4-(4-methoxyanilino)benzoate

Overview

Description

Synthesis Analysis

A novel azo dye compound, Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction . This compound was characterized by FT-IR, 1 H-and 13 C-NMR, Mass, and UV–visible spectroscopies .Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-(4-methoxyanilino)benzoate can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Scientific Research Applications

Antibacterial Activity and Molecular Docking

Ethyl 3-amino-4-(4-methoxyanilino)benzoate has been synthesized and used in the study of novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine derivatives, exhibiting significant antibacterial abilities against both gram-negative and gram-positive bacteria. The molecular docking of these compounds was tested, revealing their potential as ATP-binding domain bacterial gyrase enzyme inhibitors (Shakir, Saoud, & Hussain, 2020).

Nonlinear Optical Properties

Research on Schiff base compounds derived from ethyl-4-amino benzoate, closely related to this compound, has shown potential in nonlinear optical applications. The study of these compounds revealed significant nonlinear refractive indices and optical limiting properties, making them candidates for optical limiter applications (Abdullmajed et al., 2021).

Crystal Packing and Interactions

This compound has been utilized in studying crystal packing, where N⋯π and O⋯π interactions, rather than direct hydrogen bonding, have been observed. This research provides insights into molecular arrangements and interactions in crystalline materials (Zhang, Wu, & Zhang, 2011).

Anti-Juvenile Hormone Activity

Studies have shown that derivatives of this compound exhibit anti-juvenile hormone (anti-JH) activities. These compounds have been tested for their potential to induce precocious metamorphosis in silkworm larvae, providing insights into the development and hormonal regulation in insects (Ishiguro et al., 2003); (Furuta et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various effects .

Mode of Action

It’s known that similar compounds often work by binding to their target proteins or enzymes, thereby modifying their structure and function .

Biochemical Pathways

It’s known that similar compounds can influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

It’s known that similar compounds can have a range of effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 3-amino-4-(4-methoxyanilino)benzoate. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and exerts its effects .

properties

IUPAC Name |

ethyl 3-amino-4-(4-methoxyanilino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-3-21-16(19)11-4-9-15(14(17)10-11)18-12-5-7-13(20-2)8-6-12/h4-10,18H,3,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYQRAMMIGXJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

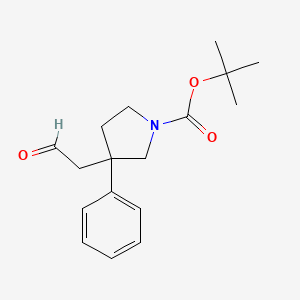

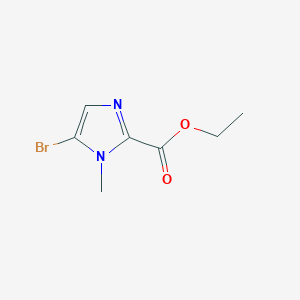

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethenesulfonamide,N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1397204.png)

![2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B1397206.png)

![6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1397217.png)